4'-Isobutylacetophenone

Physical Properties Safety Hazard Classification

4'-Isobutylacetophenone (4-IBAP) is the mandatory intermediate for ibuprofen synthesis (99% conversion, 96% selectivity) and the designated EP Impurity E / USP Related Compound C standard. No other para-substituted acetophenone can replace it for pharmacopeial system suitability or impurity quantification. Also the key marker for ibuprofen environmental photodegradation. Bulk procurement supports pharmaceutical QC and R&D. Purity ≥96% (GC). Flash point 54°C; UN1224 flammable liquid.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 38861-78-8
Cat. No. B122872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Isobutylacetophenone
CAS38861-78-8
Synonyms1-[4-(2-Methylpropyl)phenyl]ethanone;  1-Acetyl-4-isobutylbenzene;  1-[4-(2-Methylpropyl)phenyl]-1-ethanone;  1-[4-(2-Methylpropyl)phenyl]ethanone;  4-(2-Methylpropyl)acetophenone;  NSC 173015;  p-Acetylisobutylbenzene;  p-Isobutylacetophenone;  p-Isobutylph
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3
InChIKeyKEAGRYYGYWZVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Isobutylacetophenone (CAS 38861-78-8): A Critical Acetophenone Intermediate for Ibuprofen Synthesis and Analytical Reference


4'-Isobutylacetophenone (4-IBAP, CAS 38861-78-8, molecular formula C₁₂H₁₆O, molecular weight 176.25 g/mol) is a para-substituted acetophenone derivative characterized by an isobutyl group at the 4-position of the phenyl ring [1]. It exists as a colorless to light yellow liquid at room temperature with a density of 0.952 g/mL and a boiling point of 268°C . This compound is industrially significant as the primary intermediate in the Friedel-Crafts acylation route to ibuprofen and is also an official pharmacopeial impurity reference standard (Ibuprofen Impurity E (EP) / Ibuprofen Related Compound C (USP)) [2].

Why 4'-Isobutylacetophenone Cannot Be Substituted with Other Para-Substituted Acetophenones in Ibuprofen Manufacturing and Analytical Control


In ibuprofen synthesis and related analytical workflows, 4'-isobutylacetophenone (4-IBAP) cannot be replaced by other para-substituted acetophenones such as 4'-methylacetophenone, 4'-ethylacetophenone, or 4'-tert-butylacetophenone. The isobutyl substituent is structurally essential for the subsequent carbonylation and rearrangement steps that yield the final ibuprofen pharmacophore [1]. In analytical quality control, pharmacopeial monographs specifically mandate 4-IBAP as the designated impurity reference standard; using any other acetophenone derivative would invalidate method suitability, retention time identification, and quantification of this process-related impurity [2]. The following quantitative evidence clarifies these non-interchangeable performance characteristics.

4'-Isobutylacetophenone Quantitative Differentiation Evidence for Scientific and Industrial Selection


Lower Flash Point and Distinct Density Differentiate 4'-Isobutylacetophenone from 4'-tert-Butylacetophenone for Hazard Assessment and Storage Classification

4'-Isobutylacetophenone exhibits a flash point of 54°C (129°F) , which is substantially lower than the >110°C flash point reported for 4'-n-butylacetophenone and the typical >90°C range for 4'-methylacetophenone . Its density of 0.952 g/mL at 20°C also differs from 4'-tert-butylacetophenone (0.964 g/mL at 25°C) [1] and 4'-n-butylacetophenone (0.957 g/cm³ at 25°C) . These property differences are critical for transport classification (UN1224, Class 3 Flammable Liquid), storage requirements, and safe handling protocols.

Physical Properties Safety Hazard Classification

Pharmacopeial Designation as Ibuprofen Impurity E (EP) / Related Compound C (USP) Confers Unique Analytical Reference Value Unmatched by Other Acetophenones

4'-Isobutylacetophenone is the only acetophenone derivative officially designated in both the European Pharmacopoeia (EP) as Ibuprofen Impurity E and in the United States Pharmacopeia (USP) as Ibuprofen Related Compound C . This regulatory recognition as a certified reference material (CRM) enables traceable quantification of this specific process-related impurity in ibuprofen drug substance and finished product release testing [1]. Other para-substituted acetophenones lack this pharmacopeial standing and cannot be substituted in compendial methods.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

High Catalytic Selectivity (96%) and Conversion (99%) Achieved in Acylation of Isobutylbenzene to 4-IBAP Using Chloroaluminate Ionic Liquid Catalysts

In the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone, a chloroaluminate-based liquid coordination complex (LCC) catalyst achieved 99% conversion with 96% selectivity toward 4-IBAP [1]. This performance surpasses traditional HF and AlCl₃ catalysts, which suffer from lower selectivity, corrosive byproducts, and stringent safety requirements. While direct comparative data for other para-substituted acetophenones under identical conditions are not available, the high selectivity of this specific isobutylbenzene acylation is a class-level indicator of optimized process efficiency for 4-IBAP production.

Catalysis Green Chemistry Process Optimization

Photochemical Formation of 4-IBAP from Ibuprofen Occurs with Quantified Yields Under Environmental Conditions, Supporting Environmental Fate Monitoring

4-Isobutylacetophenone (IBAP) is formed photochemically from ibuprofen in surface waters via three distinct pathways: direct photolysis (yield 25 ± 7%), reaction with •OH radicals (yield 2.3 ± 0.1%), and reaction with triplet states of chromophoric dissolved organic matter (³CDOM*, yield 31 ± 4%) [1]. In contrast, other para-substituted acetophenones (e.g., 4'-methylacetophenone) are not significant phototransformation products of high-volume pharmaceuticals and thus lack comparable environmental relevance.

Environmental Chemistry Photodegradation Water Quality

GC Purity Specifications for 4'-Isobutylacetophenone (≥96% to 98%) Align with Research-Grade Requirements; Higher Purity Grades Available for Analytical Reference Use

Commercially available 4'-isobutylacetophenone is routinely supplied with minimum GC purity of 96.0% for general research and industrial synthesis [1], with premium grades offering 97% to 98% purity . For analytical reference applications (e.g., USP/EP impurity standards), highly characterized materials with multi-traceability to primary pharmacopeial standards are available . In comparison, 4'-methylacetophenone is commonly offered at >99% GC purity , reflecting different application-driven purity requirements.

Quality Control Analytical Standards Procurement

Optimal Application Scenarios for 4'-Isobutylacetophenone Based on Quantitative Evidence


Large-Scale Ibuprofen Intermediate Manufacturing Requiring High Selectivity Friedel-Crafts Acylation

Industrial production of 4'-isobutylacetophenone as the primary ibuprofen precursor benefits from optimized catalytic systems that achieve 99% conversion and 96% selectivity [1]. Procurement of 4-IBAP in bulk (≥96% GC purity) is appropriate for subsequent hydrogenation to 1-(4-isobutylphenyl)ethanol and carbonylation to ibuprofen. Safety protocols must account for the 54°C flash point and UN1224 flammable liquid classification .

Pharmaceutical Quality Control and cGMP Impurity Profiling of Ibuprofen Drug Substance

Analytical laboratories performing ibuprofen release testing under ICH guidelines must use EP Ibuprofen Impurity E / USP Ibuprofen Related Compound C as the certified reference standard for HPLC/GC method validation and system suitability . This compound is specifically identified in pharmacopeial monographs; no other acetophenone derivative is acceptable. Certified reference materials with documented traceability to EP/USP primary standards are essential .

Environmental Fate Studies and Wastewater Monitoring of Ibuprofen Transformation Products

Researchers quantifying ibuprofen photodegradation in surface waters require authentic 4-isobutylacetophenone reference material to calibrate analytical methods for this major transformation product [2]. With quantified formation yields of 25-31% under environmentally relevant photolysis conditions, 4-IBAP serves as a marker compound for assessing the environmental impact of ibuprofen contamination [2].

Process Development for Alternative Ibuprofen Synthesis Routes

Academic and industrial process chemistry groups investigating non-Friedel-Crafts routes to ibuprofen (e.g., BHC Company catalytic carbonylation) require high-purity 4'-isobutylacetophenone as a benchmark intermediate or starting material for comparative yield studies. The compound's distinct physical properties (density 0.952 g/mL, boiling point 268°C) differentiate it from other para-substituted acetophenones in reaction monitoring and purification workflows.

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